Prexasertib lactate
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Overview
Description
Prexasertib lactate, also known as LY2606368, is a small molecule inhibitor of checkpoint kinases 1 and 2 (CHK1 and CHK2). These kinases play a crucial role in the DNA damage response, regulating DNA replication and repair. By inhibiting these kinases, this compound induces DNA damage and apoptosis in tumor cells, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prexasertib lactate involves multiple steps, including the formation of key intermediates and their subsequent reactions. One reported method involves a six-step synthesis with a 65% isolated yield after 32 hours of continuous execution . The process includes the use of small continuous reactors, extractors, evaporators, crystallizers, and filters .
Industrial Production Methods
Industrial production of this compound has been achieved under continuous-flow current good manufacturing practices (CGMP) conditions. This method produced 24 kilograms of prexasertib monolactate monohydrate suitable for human clinical trials. The continuous process afforded improved performance and safety relative to batch processes .
Chemical Reactions Analysis
Types of Reactions
Prexasertib lactate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include solvents, catalysts, and protective groups. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal yields and purity .
Major Products Formed
The major product formed from these reactions is this compound itself, along with its derivatives. These derivatives are used to explore the diverse chemical space and optimize the compound’s properties for clinical applications .
Scientific Research Applications
Prexasertib lactate has shown significant potential in various scientific research applications:
Chemistry: Used as a model compound for studying checkpoint kinase inhibitors and their chemical properties.
Biology: Investigated for its role in DNA damage response and cell cycle regulation.
Industry: Utilized in the development of continuous-flow synthesis processes for pharmaceutical manufacturing.
Mechanism of Action
Prexasertib lactate exerts its effects by inhibiting checkpoint kinases 1 and 2 (CHK1 and CHK2). These kinases are activated in response to DNA replication stress or damage. By inhibiting CHK1 and CHK2, this compound disrupts the DNA damage response, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis of tumor cells .
Comparison with Similar Compounds
Prexasertib lactate is part of a class of compounds known as checkpoint kinase inhibitors. Similar compounds include:
Other CHK1/CHK2 inhibitors: Various other inhibitors are being investigated in preclinical and clinical studies for their potential therapeutic benefits.
This compound stands out due to its efficacy in early clinical trials and its potential for combination therapies with chemotherapy and immunotherapy .
Properties
Molecular Formula |
C21H25N7O5 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;(2S)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C18H19N7O2.C3H6O3/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-2(4)3(5)6/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2,4H,1H3,(H,5,6)/t;2-/m.0/s1 |
InChI Key |
BQURYWIMQXBZFL-WNQIDUERSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N |
Canonical SMILES |
CC(C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
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